3-[(Azetidin-1-yl)methyl]azetidine

Medicinal chemistry Scaffold diversity Lead-like libraries

3-[(Azetidin-1-yl)methyl]azetidine (CAS 928114‑08‑3; molecular formula C₇H₁₄N₂; MW 126.20 g·mol⁻¹) is a bicyclic diamine composed of two four‑membered azetidine rings connected by a single methylene (–CH₂–) bridge. The molecule contains two basic nitrogen atoms: one is part of the N‑alkylated (tertiary) azetidine ring and the other is the secondary amine of the unsubstituted azetidine.

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
Cat. No. B13333799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Azetidin-1-yl)methyl]azetidine
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2CNC2
InChIInChI=1S/C7H14N2/c1-2-9(3-1)6-7-4-8-5-7/h7-8H,1-6H2
InChIKeyOIZXVJDPJUESDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Azetidin-1-yl)methyl]azetidine CAS 928114-08-3: A Rigid Bis-Azetidine Scaffold for Medicinal Chemistry


3-[(Azetidin-1-yl)methyl]azetidine (CAS 928114‑08‑3; molecular formula C₇H₁₄N₂; MW 126.20 g·mol⁻¹) is a bicyclic diamine composed of two four‑membered azetidine rings connected by a single methylene (–CH₂–) bridge [1]. The molecule contains two basic nitrogen atoms: one is part of the N‑alkylated (tertiary) azetidine ring and the other is the secondary amine of the unsubstituted azetidine. This arrangement yields a high fraction of sp³‑hybridised carbon (Fsp³ ≈ 1.0) and a compact, shape‑defined architecture that is valued in fragment‑based and lead‑like library design [2]. The compound has been disclosed in the patent literature as a key substructure in heterocyclic‑substituted 3‑alkyl azetidine derivatives under investigation as cannabinoid CB1 receptor antagonists [3].

Why Generic Azetidine or Pyrrolidine/Piperidine Building Blocks Cannot Replace 3-[(Azetidin-1-yl)methyl]azetidine


Simple mono‑azetidine or five‑/six‑membered ring congeners (e.g., pyrrolidine or piperidine analogues) differ in at least three therapeutically relevant parameters: (i) the methylene‑bridged bis‑azetidine arrangement provides a unique N–CH₂–N connectivity that simultaneously presents two basic centres with distinct pKₐ values in a fixed spatial orientation [1]; (ii) the higher Fsp³ and lower molecular weight relative to saturated six‑membered‑ring isosteres favour improved aqueous solubility and lower lipophilicity – both critical for CNS drug‑likeness [2]; and (iii) the constrained geometry reduces the conformational entropy penalty upon target binding, which can translate into enhanced selectivity for a given target when the scaffold is appropriately elaborated [3].

Quantitative Differentiation of 3-[(Azetidin-1-yl)methyl]azetidine: Comparator-Based Evidence Inventory


Regioisomeric Methylene‑Bridge Connectivity Distinguishes Two Distinct Bis‑Azetidine Chemotypes

Two structurally related bis‑azetidine regioisomers exist: 3‑[(azetidin‑1‑yl)methyl]azetidine (CAS 928114‑08‑3; the N‑(azetidin‑3‑ylmethyl)azetidine isomer) and 1,1′‑methylenebis‑azetidine (CAS 38455‑24‑2; the symmetric N‑CH₂‑N isomer). In 3‑[(azetidin‑1‑yl)methyl]azetidine the methylene bridge connects the C‑3 position of one azetidine to the nitrogen of the second, while in 1,1′‑methylenebis‑azetidine it links both nitrogens directly. This difference has profound consequences for chemical derivatisation: the former retains one unprotected secondary amine (the azetidine NH), offering a single, chemoselective handle for further N‑functionalisation before the tertiary amine is engaged [1]. In contrast, the symmetric isomer has two chemically equivalent tertiary amine sites. No published biological data comparing the two isomers head‑to‑head are currently available, but the synthetic divergence is unambiguous and dictates the choice of scaffold for any given medicinal‑chemistry campaign .

Medicinal chemistry Scaffold diversity Lead-like libraries

Dual pKₐ Profile Confers pH‑Dependent Solubility and Permeability Advantages Predicted for CNS Lead‑Like Space

Comprehensive physicochemical profiling of azetidine‑based libraries by Lowe et al. (2012) demonstrated that azetidine‑containing scaffolds repeatedly delivered aqueous solubility values >100 µM in PBS at pH 7.4, with a significant fraction achieving >400 µM, while maintaining parallel artificial membrane permeability (PAMPA) values consistent with predicted blood‑brain‑barrier penetration [1]. Although those data were generated on elaborated azetidine scaffolds (not on the unadorned bis‑azetidine core), the measured median LogD₇.₄ of azetidine‑based lead‑like compounds (typically 1.5–2.5) is markedly lower than that of comparable piperidine‑ or pyrrolidine‑based libraries (median LogD₇.₄ often >3.0 for similarly sized five‑ and six‑membered‑ring amines) [2]. The bis‑azetidine core of 3‑[(azetidin‑1‑yl)methyl]azetidine, with its two titratable amine centres (one tertiary, one secondary), is anticipated to exhibit a biphasic pKₐ profile that can be exploited to optimise both solubility in the gastrointestinal tract and passive permeability across lipid bilayers, a balance that is harder to achieve with mono‑basic or larger‑ring analogues [3].

Physicochemical profiling CNS drug design ADME

Higher Fraction of sp³ Carbons (Fsp³) Relative to Pyrrolidine and Piperidine Analogues Improves Prospects for Clinical Developability

The fraction of sp³‑hybridised carbon atoms (Fsp³) is a validated metric for predicting clinical success: compounds with Fsp³ > 0.45 are statistically more likely to progress through clinical development than flatter, aromatic‑rich candidates [1]. 3‑[(Azetidin‑1‑yl)methyl]azetidine, with all seven carbon atoms in sp³ geometry, has a theoretical Fsp³ of 1.0 for the core scaffold. In practice, elaborated bis‑azetidine derivatives typically retain Fsp³ values of 0.6–0.8, whereas analogous pyrrolidine‑ and piperidine‑methyl‑azetidine hybrids (e.g., 3‑(pyrrolidin‑1‑ylmethyl)azetidine or 3‑[(azetidin‑1‑yl)methyl]piperidine) incorporate one or two additional methylene units per ring, incrementally lowering the Fsp³ by 0.05–0.10 per added –CH₂– . Although no direct experimental comparison exists, the principle of three‑dimensionality as a driver of selectivity and reduced off‑target pharmacology is well established [2].

Molecular complexity Developability Fsp³

Patented CB1 Antagonist Activity: Bis‑Azetidine Core Defines a Distinct Chemotype Relative to Classical CB1 Inverse Agonists

Patent records identify 3‑[(azetidin‑1‑yl)methyl]azetidine as a substructure in heterocyclic‑substituted 3‑alkyl azetidine derivatives claimed as cannabinoid CB1 receptor antagonists [1]. The scaffold is structurally distinct from the classical 1,5‑diarylpyrazole core of rimonabant (SR141716A; CB1 Kᵢ = 1.8 nM) and from the acyclic amide‑based inverse agonists such as taranabant (Kᵢ = 0.3 nM). By replacing the pyrazole or amide linker with a methylene‑bridged bis‑azetidine, the chemotype introduces a rigid, saturated, di‑basic motif that is predicted to alter the hydrogen‑bonding network and the off‑target profile relative to earlier CB1 antagonists [2]. Quantitative binding or functional data for the exact compound have not been made public; the evidence for CB1 engagement rests on the patent description and the associated target annotation [3].

Cannabinoid CB1 receptor Obesity Metabolic disorders

Molecular Weight Advantage: 3-[(Azetidin-1-yl)methyl]azetidine (MW 126) vs. Piperidine‑ and Pyrrolidine‑Containing Isosteres (MW > 140)

The molecular weight of 3‑[(azetidin‑1‑yl)methyl]azetidine is 126.20 g·mol⁻¹ . This is significantly lower than that of common isosteric building blocks: 3‑(pyrrolidin‑1‑ylmethyl)azetidine (C₈H₁₆N₂, MW 140.23) and 3‑[(azetidin‑1‑yl)methyl]piperidine (C₉H₁₈N₂, MW 154.26). The 14‑Da difference per additional methylene unit is modest in absolute terms but represents 11% of the total mass of the lead scaffold, a meaningful fraction when the compound is being used as a fragment hit or early lead where every heavy atom counts toward ligand efficiency metrics . Lower molecular weight also correlates with improved passive permeability and solubility within the CNS MPO (multiparameter optimisation) desirability score [1].

Fragment‑based drug discovery Lead‑like properties Molecular weight

Recommended Scientific and Industrial Application Scenarios for 3-[(Azetidin-1-yl)methyl]azetidine


CNS‑Focused Fragment‑Based Drug Discovery Libraries

The high Fsp³, low molecular weight (126 Da), and dual basic centres make 3‑[(azetidin‑1‑yl)methyl]azetidine an excellent entry for fragment libraries targeting central nervous system enzymes or receptors. The scaffold aligns with the physicochemical criteria identified by Lowe et al. (J. Org. Chem. 2012) for CNS lead‑like space [1].

Cannabinoid CB1 Receptor Antagonist Lead Optimisation

Given the patent‑documented CB1 antagonist activity of elaborated bis‑azetidine derivatives, procurement of the unadorned core enables medicinal‑chemistry teams to rapidly explore structure–activity relationships around a chemotype that is structurally distinct from rimonabant and other diarylpyrazole‑ or amide‑based CB1 ligands [2].

Sp³‑Rich Building Block for Diversity‑Oriented Synthesis (DOS)

The availability of two chemically differentiable nitrogen atoms (one secondary, one tertiary) supports divergent functionalisation strategies, including sequential N‑alkylation, N‑acylation, and sulfonylation, to populate sp³‑rich compound collections for phenotypic screening [3].

Covalent Inhibitor and Reactive Fragment Design

The reactive secondary amine of the unsubstituted azetidine ring can be selectively elaborated with electrophilic warheads (e.g., acrylamides, chloroacetamides) while the tertiary azetidine serves as a solubility‑ and selectivity‑modulating handle, enabling a modular approach to targeted covalent inhibitor libraries [3].

Quote Request

Request a Quote for 3-[(Azetidin-1-yl)methyl]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.